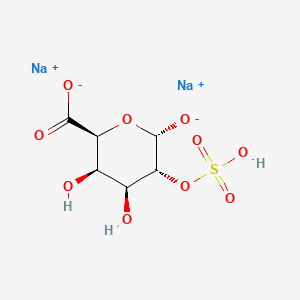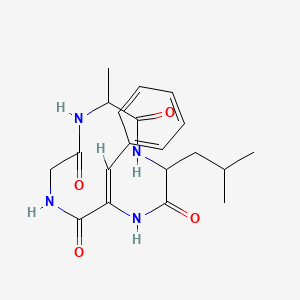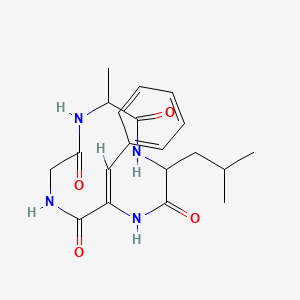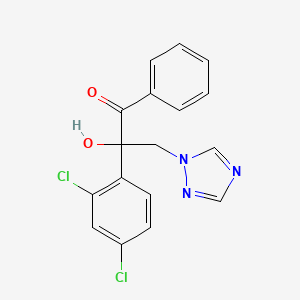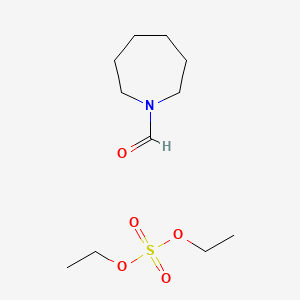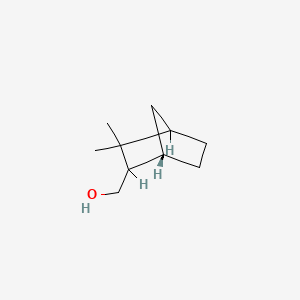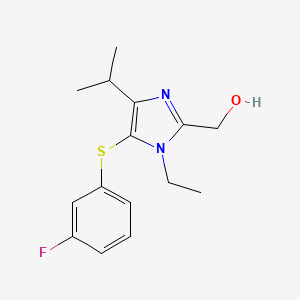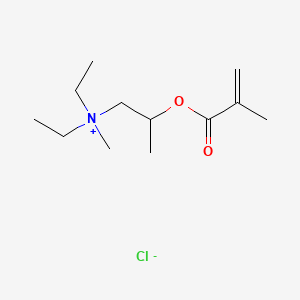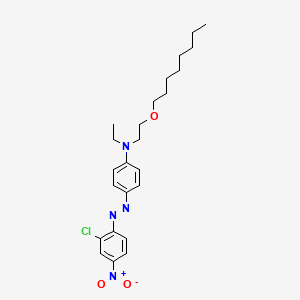
4-((2-Chloro-4-nitrophenyl)azo)-N-ethyl-N-(2-(octyloxy)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoprim , is a synthetic antibiotic used primarily to treat bacterial infections. It is particularly effective against urinary tract infections and is often used in combination with sulfamethoxazole. Trimethoprim works by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethoprim is synthesized through a multi-step process. The synthesis typically begins with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4,5-trimethoxyphenethylamine. The final step involves the condensation of 3,4,5-trimethoxyphenethylamine with 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine under acidic conditions to yield Trimethoprim.
Industrial Production Methods
In industrial settings, the production of Trimethoprim involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoprim undergoes several types of chemical reactions, including:
Oxidation: Trimethoprim can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group in the intermediate stages of synthesis.
Substitution: Trimethoprim can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of Trimethoprim, which are often studied for their pharmacological properties and potential side effects.
Wissenschaftliche Forschungsanwendungen
Trimethoprim has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of combination therapies and as a standard in quality control for antibiotic production.
Wirkmechanismus
Trimethoprim exerts its effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleotides. By blocking this pathway, Trimethoprim effectively halts bacterial DNA synthesis, leading to the death of the bacterial cells. The molecular target is the dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another dihydrofolate reductase inhibitor, primarily used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections, also inhibits dihydrofolate reductase.
Sulfamethoxazole: Often combined with Trimethoprim to enhance its antibacterial efficacy.
Uniqueness
Trimethoprim is unique in its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells
Eigenschaften
CAS-Nummer |
93762-08-4 |
|---|---|
Molekularformel |
C24H33ClN4O3 |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-octoxyethyl)aniline |
InChI |
InChI=1S/C24H33ClN4O3/c1-3-5-6-7-8-9-17-32-18-16-28(4-2)21-12-10-20(11-13-21)26-27-24-15-14-22(29(30)31)19-23(24)25/h10-15,19H,3-9,16-18H2,1-2H3 |
InChI-Schlüssel |
MYASRARSLCURFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





